(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile
CAS No.: 683250-97-7
Cat. No.: VC6472756
Molecular Formula: C21H15F3N2O2S
Molecular Weight: 416.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 683250-97-7 |
|---|---|
| Molecular Formula | C21H15F3N2O2S |
| Molecular Weight | 416.42 |
| IUPAC Name | (E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile |
| Standard InChI | InChI=1S/C21H15F3N2O2S/c1-27-18-8-7-14(10-19(18)28-2)17-12-29-20(26-17)15(11-25)9-13-5-3-4-6-16(13)21(22,23)24/h3-10,12H,1-2H3/b15-9+ |
| Standard InChI Key | KOVPNJDZXGNZDP-OQLLNIDSSA-N |
| SMILES | COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3C(F)(F)F)C#N)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, (E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile, delineates its core structure:
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A thiazole ring (1,3-thiazol-2-yl) serves as the central heterocycle, substituted at the 4-position with a 3,4-dimethoxyphenyl group.
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The 2-position of the thiazole is linked to an α,β-unsaturated nitrile moiety (prop-2-enenitrile), which connects to a 2-(trifluoromethyl)phenyl group at the β-carbon .
The E configuration of the double bond in the acrylonitrile segment is confirmed by the stereodescriptor (2E), indicating trans spatial arrangement.
Table 1: Key Molecular Descriptors
Spectroscopic and Crystallographic Data
While single-crystal X-ray diffraction data for this compound are unavailable, related chalcone derivatives with analogous substituents (e.g., 3,4-dimethoxyphenyl and trifluoromethylphenyl groups) crystallize in triclinic systems with centrosymmetric space groups . Such structural analyses highlight the influence of methoxy and trifluoromethyl groups on molecular packing and intermolecular interactions, which could extrapolate to this compound’s solid-state behavior .
Synthesis and Preparation
Synthetic Pathways
The synthesis of (2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile likely involves multi-step protocols common to thiazole derivatives:
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Thiazole Ring Formation: Condensation of a thiourea derivative with α-haloketones or via Hantzsch thiazole synthesis, incorporating the 3,4-dimethoxyphenyl group at the 4-position.
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Acrylonitrile Assembly: A Knoevenagel condensation between the thiazole-2-carbaldehyde and 2-(trifluoromethyl)phenylacetonitrile could yield the α,β-unsaturated nitrile scaffold.
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Stereochemical Control: The E configuration is favored due to steric hindrance between the thiazole and trifluoromethylphenyl groups during condensation .
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Thiourea, α-bromoketone, ethanol, reflux | Thiazole ring formation |
| 2 | Piperidine, acetic acid, toluene, 110°C | Knoevenagel condensation |
Physicochemical Properties
Solubility and Lipophilicity
The compound’s solubility remains unreported, but its structure suggests moderate lipophilicity due to:
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The trifluoromethyl group (-CF₃), which enhances hydrophobic character.
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Methoxy groups (-OCH₃) contributing to limited aqueous solubility despite their polar nature .
Thermal Stability
Analogous chalcone derivatives exhibit thermal decomposition temperatures above 200°C, suggesting that this compound may similarly resist thermal degradation . Differential scanning calorimetry (DSC) of related molecules shows melting points between 150–180°C, implying a comparable range for this substance .
| Parameter | Value | Source |
|---|---|---|
| Nonlinear absorption (β) | ~5 cm/GW | |
| Nonlinear refractive index (n₂) | ~-2.5 × 10⁻¹¹ esu |
Research Gaps and Future Directions
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Synthetic Optimization: Detailed reports on yield, purification, and stereoselectivity are needed.
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Biological Screening: Prioritize assays against cancer cell lines (e.g., MCF-7, A549) and microbial pathogens.
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Crystallographic Studies: Single-crystal X-ray analysis to elucidate supramolecular interactions.
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Computational Modeling: DFT studies to predict electronic properties and reactivity.
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